3-Acetamido-3-(p-tolyl)propanoic acid

Beschreibung

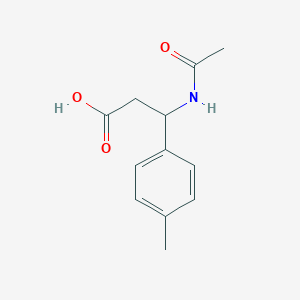

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-acetamido-3-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-8-3-5-10(6-4-8)11(7-12(15)16)13-9(2)14/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZHBKBNENRJYDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585348 | |

| Record name | 3-Acetamido-3-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886363-72-0 | |

| Record name | 3-Acetamido-3-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Acetamido 3 P Tolyl Propanoic Acid and Analogues

Direct Synthetic Routes to 3-Acetamido-3-(p-tolyl)propanoic Acid

Direct synthesis of the β-amino acid core of this compound can be achieved through one-pot, multi-component reactions. A facile and established method for the synthesis of 3-amino-3-arylpropionic acids involves a three-component reaction (3CR) of an arylaldehyde, malonic acid, and a source of ammonia, such as ammonium (B1175870) acetate. researchgate.net

In the context of synthesizing the specific target compound, p-tolualdehyde would serve as the arylaldehyde precursor. The reaction proceeds by heating these components, often under reflux conditions, to assemble the β-amino acid core in a single step. researchgate.net The resulting 3-amino-3-(p-tolyl)propanoic acid can then be acylated, for instance with acetic anhydride (B1165640) or acetyl chloride, to yield the final product, this compound. This approach is valued for its operational simplicity and the ability to generate the core structure from readily available starting materials. researchgate.net Mechanistic studies suggest the reaction proceeds through the formation of an intermediate that undergoes subsequent transformations to yield the desired β-amino acid. researchgate.net

Asymmetric Synthesis Strategies for Chiral Enantiomers

The stereochemistry at the C3 position of this compound is crucial for its potential biological applications. Consequently, asymmetric synthesis strategies are paramount for accessing enantiomerically pure forms of this compound and its analogues.

Asymmetric hydrogenation is a powerful tool for establishing stereocenters and is widely used for the synthesis of chiral compounds. nih.gov While direct asymmetric hydrogenation to form the 3-amino-3-(p-tolyl)propanoic acid scaffold is not commonly reported, related transformations highlight the potential of this methodology. For instance, the asymmetric hydrogenation of β-keto esters using ruthenium (Ru) catalysts bearing chiral diphosphine ligands like (S)-(-)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) is a well-established method for producing chiral β-hydroxy esters with high enantioselectivity. rsc.org These chiral β-hydroxy esters can then serve as versatile intermediates, which can be converted to the corresponding chiral β-amino acids through subsequent chemical transformations.

Similarly, iridium-catalyzed asymmetric hydrogenation has been successfully applied to racemic α-substituted lactones to generate chiral diols with high enantiomeric excess via dynamic kinetic resolution. rsc.org This demonstrates the capability of hydrogenation catalysts to control stereochemistry in related cyclic ester systems. The principles of these hydrogenations, involving the use of chiral metal complexes to deliver hydrogen to a prochiral substrate in a stereoselective manner, are fundamental to modern asymmetric synthesis. nih.govresearchgate.net

Catalytic asymmetric reactions provide an efficient route to chiral amino acid derivatives. Chiral aldehyde catalysis has emerged as a significant tool for the asymmetric functionalization of amino acids and their esters. frontiersin.orgfrontiersin.orgnih.govresearchgate.net Catalysts derived from chiral binaphthol (BINOL) aldehyde can directly catalyze the asymmetric α-functionalization of N-unprotected amino esters. frontiersin.orgnih.gov This is achieved through the formation of a Schiff base intermediate, which is then attacked by a nucleophile in a stereocontrolled manner, dictated by the chiral environment of the catalyst. frontiersin.orgnih.gov

Another important strategy is the use of chiral phase-transfer catalysts for the enantioselective alkylation of glycine (B1666218) derivatives. For example, cinchonine-derived quaternary ammonium salts have been shown to effectively catalyze the alkylation of N-(diphenylmethylene) glycine tert-butyl ester, yielding α-amino acid derivatives in high enantiomeric excess. organic-chemistry.org The steric and electronic properties of the catalyst are crucial for achieving high levels of enantioselectivity. organic-chemistry.org After the asymmetric alkylation, the resulting product can be hydrolyzed to furnish the chiral amino acid. organic-chemistry.org These methods offer a pathway to chiral β-amino acids through the use of specifically designed chiral catalysts that can influence the stereochemical outcome of the reaction.

Multi-Component Reactions for Acetamido Ketone Derivatives with Tolyl Moieties

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form a complex product, thereby reducing synthesis time, energy consumption, and waste. core.ac.uk The synthesis of β-acetamido ketones, which are structurally related to this compound, is well-documented using MCRs. core.ac.uktandfonline.com

A common approach involves the one-pot reaction of a ketone, an aldehyde, and a nitrile in the presence of a catalyst. core.ac.uktandfonline.com To synthesize a derivative with a tolyl moiety, p-tolualdehyde would be used as the aldehyde component. For example, the reaction of acetophenone (B1666503) (a ketone), p-tolualdehyde, and acetonitrile (B52724) in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·Et₂O) under reflux conditions can produce the corresponding β-acetamido ketone derivative. core.ac.uktandfonline.com This method is applicable to a diverse range of aldehydes and enolizable ketones. tandfonline.com The yields of these reactions are often good to excellent, demonstrating the utility of MCRs in rapidly generating molecular complexity. core.ac.uk

| Ketone | Aldehyde | Nitrile | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetophenone | Benzaldehyde | Acetonitrile | BF₃·Et₂O | 85-96 | core.ac.uk |

| Cyclohexanone | 4-Chlorobenzaldehyde | Acetonitrile | BF₃·Et₂O | 85-96 | core.ac.uk |

| Propiophenone | 4-Methylbenzaldehyde (p-tolualdehyde) | Acetonitrile | BF₃·Et₂O | 85-96 | core.ac.uk |

Derivatization and Structural Modifications of Related Propanoic Acid Scaffolds

Derivatization and structural modification are key strategies for synthesizing analogues and introducing desired functionalities into a molecule. nih.govresearchgate.net For propanoic acid scaffolds, several methods are employed to build and modify the core structure.

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. wikipedia.orgmasterorganicchemistry.com It involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgorganic-chemistry.org This reaction is highly valuable for constructing the carbon skeleton of propanoic acid derivatives.

In the context of synthesizing 3-amino-3-arylpropanoic acids, a Michael addition approach can be envisioned where a nitrogen-containing nucleophile adds to an α,β-unsaturated ester, such as ethyl cinnamate (B1238496) or its derivatives. For example, the conjugate addition of an amine to an acrylate (B77674) derivative bearing a p-tolyl group at the β-position would directly establish the 3-amino-3-(p-tolyl)propanoate framework. The reaction is typically promoted by a base and is thermodynamically controlled. masterorganicchemistry.comorganic-chemistry.org The versatility of the Michael reaction allows for the use of a wide range of nucleophiles and acceptors, making it a powerful tool for the synthesis of diverse propanoic acid scaffolds. wikipedia.orgresearchgate.net

Functionalization of Carboxyl and Amine Moieties

The structure of this compound possesses two primary sites for chemical modification: the terminal carboxyl group (-COOH) and the nitrogen atom of the acetamido group (-NHCOCH₃). These functional groups allow for the synthesis of a diverse range of derivatives through various organic reactions.

The carboxylic acid moiety is a versatile functional group that can be converted into numerous other functionalities. A common initial step in modifying the carboxyl group is its conversion to an ester. For instance, esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst. This methyl ester can then be reacted with hydrazine (B178648) hydrate (B1144303), typically in an alcoholic solvent like ethanol (B145695), to produce the corresponding acid hydrazide, 2-(2,3-dimethylphenylamino) benzohydrazide (B10538) (iii). bibliotekanauki.pl This hydrazide is a crucial intermediate for creating various heterocyclic systems.

Another key transformation of the carboxyl group is its conversion into an amide. The aryl propionic acid derivatives can be modified to create β, β-diphenyl propionic acid amides, which have been evaluated for biological activities. orientjchem.org This functionalization broadens the chemical space for developing new compounds based on the parent acid structure.

The amine moiety within the acetamido group also presents opportunities for functionalization, although it is generally less reactive than the carboxylic acid. Modifications at this site are less common but could involve reactions under specific conditions that target the N-H bond. However, the primary focus in the literature is often on the derivatization of the more reactive carboxyl group to build more complex molecular architectures.

Synthesis of Thiosemicarbazide (B42300) and Oxadiazole Analogues

The synthesis of thiosemicarbazide and oxadiazole analogues of this compound typically proceeds through a multi-step sequence starting from the carboxylic acid functional group. The key intermediate in these synthetic pathways is the corresponding acid hydrazide.

Synthesis of the Acid Hydrazide Intermediate

The initial step involves the conversion of the carboxylic acid of this compound into its corresponding ester, for example, a methyl or ethyl ester. This esterification is followed by treatment with hydrazine hydrate (99%) in a solvent such as absolute ethanol to yield the 3-acetamido-3-(p-tolyl)propanehydrazide. bibliotekanauki.pl This hydrazide is the foundational precursor for the subsequent synthesis of both thiosemicarbazide and oxadiazole derivatives.

Synthesis of Thiosemicarbazide Analogues

Thiosemicarbazide derivatives are prepared from the acid hydrazide intermediate. nih.gov The general method involves reacting the 3-acetamido-3-(p-tolyl)propanehydrazide with various substituted isothiocyanates. nih.govresearchgate.net The reaction is typically carried out in a suitable solvent like acetonitrile and heated under reflux for several hours to yield the N-substituted-2-(3-acetamido-3-(p-tolyl)propanoyl)hydrazinecarbothioamide derivatives. nih.gov

These thiosemicarbazide derivatives can serve as precursors for further cyclization reactions to form other heterocyclic compounds, such as 1,2,4-triazoles. nih.govnih.gov

Table 1: General Scheme for Thiosemicarbazide Synthesis

| Step | Reactant 1 | Reactant 2 | Conditions | Product |

| 1 | 3-acetamido-3-(p-tolyl)propanehydrazide | Aryl isothiocyanate | Acetonitrile, reflux, 6h | N-(Aryl)-2-(3-acetamido-3-(p-tolyl)propanoyl)hydrazinecarbothioamide |

Synthesis of Oxadiazole Analogues

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives also utilizes the acid hydrazide intermediate. The pathway involves two main steps: the formation of hydrazones followed by oxidative cyclization.

Hydrazone Formation : The 3-acetamido-3-(p-tolyl)propanehydrazide is reacted with a variety of substituted aromatic aldehydes. bibliotekanauki.pl This condensation reaction is typically performed in ethanol with a catalytic amount of glacial acetic acid under reflux for a few hours. bibliotekanauki.pl The resulting products are N'- (substituted-benzylidene)-3-acetamido-3-(p-tolyl)propanehydrazides, commonly known as hydrazones. bibliotekanauki.pl

Cyclization to Oxadiazoles : The synthesized hydrazones are then subjected to an oxidative cyclization reaction to form the 1,3,4-oxadiazole ring. A common method for this conversion is reacting the hydrazone with acetic anhydride and heating the mixture, which results in the formation of the desired 1,3,4-oxadiazole derivatives. bibliotekanauki.pl

Table 2: Synthesis of Hydrazone Intermediates

| Entry | Aldehyde Substituent | Reaction Conditions | Product |

| 1 | 4-Chlorobenzaldehyde | Ethanol, Glacial Acetic Acid, Reflux 3h | N'-(4-chlorobenzylidene)-3-acetamido-3-(p-tolyl)propanehydrazide |

| 2 | 4-Nitrobenzaldehyde | Ethanol, Glacial Acetic Acid, Reflux 3h | N'-(4-nitrobenzylidene)-3-acetamido-3-(p-tolyl)propanehydrazide |

| 3 | 4-Methoxybenzaldehyde | Ethanol, Glacial Acetic Acid, Reflux 3h | N'-(4-methoxybenzylidene)-3-acetamido-3-(p-tolyl)propanehydrazide |

These synthetic strategies allow for the creation of a library of thiosemicarbazide and oxadiazole analogues derived from this compound, enabling further investigation into their chemical and biological properties. nih.gov

Spectroscopic Characterization Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 3-Acetamido-3-(p-tolyl)propanoic acid, one would expect to observe distinct signals corresponding to each unique proton environment.

Expected ¹H NMR Data (Hypothetical)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.0 | Singlet (broad) | 1H | -COOH |

| ~8.0 | Doublet | 1H | -NH- |

| ~7.2 | Multiplet | 4H | Aromatic (p-tolyl) |

| ~5.2 | Multiplet | 1H | CH (methine) |

| ~2.8 | Multiplet | 2H | -CH₂- |

| ~2.3 | Singlet | 3H | Ar-CH₃ |

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal.

Expected ¹³C NMR Data (Hypothetical)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~175 | C=O (Carboxylic acid) |

| ~170 | C=O (Amide) |

| ~140 | Aromatic C (quaternary) |

| ~138 | Aromatic C (quaternary) |

| ~129 | Aromatic CH |

| ~127 | Aromatic CH |

| ~55 | CH (methine) |

| ~40 | -CH₂- |

| ~23 | -COCH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands (Hypothetical)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-2400 (broad) | O-H stretch | Carboxylic acid |

| ~3300 | N-H stretch | Amide |

| ~3000 | C-H stretch | Aromatic/Aliphatic |

| ~1710 | C=O stretch | Carboxylic acid |

| ~1650 | C=O stretch | Amide (Amide I) |

| ~1550 | N-H bend | Amide (Amide II) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak (M⁺) would confirm the molecular weight of this compound (221.25 g/mol ).

Expected Mass Spectrometry Data (Hypothetical)

| m/z (mass-to-charge ratio) | Interpretation |

|---|---|

| 221 | [M]⁺, Molecular ion |

| 178 | [M - COOH]⁺ |

| 162 | [M - CH₃CONH₂]⁺ |

| 119 | [p-tolyl-CH=NH₂]⁺ |

| 105 | [p-tolyl-CH₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Elemental Analysis for Compositional Verification

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The theoretical values for this compound (C₁₂H₁₅NO₃) are:

Carbon (C): 65.14%

Hydrogen (H): 6.83%

Nitrogen (N): 6.33%

Experimental values from an actual analysis would be expected to be very close to these theoretical percentages to confirm the empirical and molecular formula.

Stereochemical Investigations and Enantiomeric Purity Assessment

Stereoisomerism in β-Amino Acid Derivatives

3-Acetamido-3-(p-tolyl)propanoic acid is a chiral molecule, primarily due to the presence of a stereocenter at the C3 carbon, which is bonded to four different groups: a hydrogen atom, a p-tolyl group, an acetamido group, and a propanoic acid backbone. This chirality gives rise to the existence of two non-superimposable mirror images, known as enantiomers: (R)-3-Acetamido-3-(p-tolyl)propanoic acid and (S)-3-Acetamido-3-(p-tolyl)propanoic acid.

Enantioselective Synthesis and Chiral Induction

The synthesis of enantiomerically pure β-amino acids and their derivatives is a significant challenge in organic chemistry. Enantioselective synthesis aims to produce a single enantiomer of a chiral product. Various strategies have been developed for the asymmetric synthesis of β-aryl-β-amino acids, which are structurally related to this compound.

One prominent method is the use of chiral catalysts in reactions such as the Mannich reaction. In this approach, a p-tolualdehyde derivative, an amine source, and a ketene (B1206846) silyl (B83357) acetal (B89532) can be reacted in the presence of a chiral catalyst, such as a chiral phosphoric acid or a metal complex with a chiral ligand. The catalyst creates a chiral environment that favors the formation of one enantiomer over the other, a process known as chiral induction. The efficiency of this process is measured by the enantiomeric excess (ee), which quantifies the purity of the desired enantiomer.

Another approach involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary could be attached to the nitrogen or carboxyl group to direct the stereoselective addition of the p-tolyl group.

Enzymatic resolutions have also proven effective for obtaining enantiomerically pure β-amino acids. Lipases, for instance, can selectively acylate one enantiomer of a racemic mixture of a β-amino ester, allowing for the separation of the acylated and unreacted enantiomers.

A hypothetical enantioselective synthesis of (S)-3-Acetamido-3-(p-tolyl)propanoic acid is presented in the table below, illustrating a potential catalytic approach.

| Step | Reactants | Catalyst/Reagent | Product | Enantiomeric Excess (ee) |

| 1 | p-Tolualdehyde, Acetamide, Ethyl propiolate | Chiral Lewis Acid | Ethyl (S)-3-acetamido-3-(p-tolyl)propiolate | >95% |

| 2 | Ethyl (S)-3-acetamido-3-(p-tolyl)propiolate | H₂, Pd/C | Ethyl (S)-3-acetamido-3-(p-tolyl)propanoate | >95% |

| 3 | Ethyl (S)-3-acetamido-3-(p-tolyl)propanoate | LiOH, H₂O/THF | (S)-3-Acetamido-3-(p-tolyl)propanoic acid | >95% |

Chromatographic Methods for Enantiomeric Excess Determination

The determination of the enantiomeric excess of a chiral compound is crucial for quality control in asymmetric synthesis and for studying the biological effects of individual enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used technique for this purpose.

For the enantiomeric separation of this compound, a CSP that can engage in differential diastereomeric interactions with the two enantiomers is required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated on a silica (B1680970) support, are often effective for separating a wide range of chiral compounds, including carboxylic acids.

The separation mechanism relies on a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance. The chiral cavities or grooves on the surface of the CSP interact differently with the (R) and (S) enantiomers, leading to different retention times on the chromatographic column. The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve baseline separation of the enantiomeric peaks.

The enantiomeric excess can be calculated from the areas of the two peaks in the chromatogram. The following table provides a hypothetical example of HPLC conditions for the enantiomeric separation of this compound.

| Parameter | Condition |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel) |

| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic acid (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R)-enantiomer | 8.5 min |

| Retention Time (S)-enantiomer | 10.2 min |

Impact of Chirality on Molecular Recognition and Biological Interactions

The chirality of this compound is expected to have a significant impact on its interactions with biological systems, which are themselves chiral. Enzymes, receptors, and other biological macromolecules are composed of L-amino acids and D-sugars, creating a chiral environment. As a result, the two enantiomers of a chiral molecule often exhibit different biological activities.

This phenomenon, known as stereoselectivity, is a fundamental principle in pharmacology and biochemistry. One enantiomer may bind to a biological target with high affinity and elicit a specific response, while the other enantiomer may have lower affinity, no activity, or even produce undesirable side effects. This is because the three-dimensional arrangement of functional groups in one enantiomer allows for a more complementary fit with the binding site of the biological target, akin to a key fitting into a lock.

For this compound, the spatial orientation of the p-tolyl, acetamido, and carboxylic acid groups will determine how it interacts with the amino acid residues in the binding pocket of a protein. For instance, the p-tolyl group may engage in hydrophobic interactions, the acetamido group may act as a hydrogen bond donor or acceptor, and the carboxylic acid group can form ionic bonds or hydrogen bonds. A subtle change in the stereochemistry at the C3 carbon can alter the distances and angles between these interacting groups, leading to a significant difference in binding affinity and biological effect.

While specific biological targets for this compound are not extensively documented in publicly available literature, it is a common observation for structurally similar compounds that one enantiomer is significantly more potent than the other. This underscores the importance of enantioselective synthesis and chiral purity assessment in the development of new therapeutic agents.

Advanced Biological Activity Studies and Mechanistic Insights in Vitro

Antimicrobial Activity and Structure-Activity Relationships (SAR)

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

There is no available scientific literature detailing the antibacterial efficacy of 3-Acetamido-3-(p-tolyl)propanoic acid against either Gram-positive or Gram-negative bacterial strains.

Antifungal Activity Assessment

Specific assessments of the antifungal activity of this compound have not been reported in the available scientific literature. While other complex carboxylic acid compounds have been evaluated for such properties, these findings cannot be extrapolated to the title compound. nih.gov

Mechanistic Probes: Enzyme Targeting (e.g., MurC Ligase Inhibition)

There are no published studies investigating the mechanistic action of this compound, including its potential to act as an inhibitor of bacterial enzymes such as MurC ligase.

Investigations into the potential anticancer and antiproliferative properties of this compound are not present in the current body of scientific literature. Studies on other propanoic acid derivatives have shown a range of cytotoxic activities, but this is highly structure-dependent. nih.govimrpress.commdpi.com

Anticancer and Antiproliferative Investigations (In Vitro)

Cytotoxicity Studies in Cancer Cell Lines

No data from cytotoxicity studies of this compound in any cancer cell lines have been published. Therefore, its potential as an antiproliferative agent is currently unknown.

Enzyme Inhibition Studies (e.g., EGFR, Cholinesterase, Farnesyl Pyrophosphate Synthase)

There is no evidence in the scientific literature to suggest that this compound has been evaluated as an inhibitor of Epidermal Growth Factor Receptor (EGFR), cholinesterase, or Farnesyl Pyrophosphate Synthase (FPPS). While inhibitors of these enzymes are of significant therapeutic interest, research has focused on other distinct chemical scaffolds. nih.govnih.govnih.govnih.govmdpi.commdpi.com

Other Biological Modulations

Enzyme Structure and Function Preservation

Scientific literature lacks specific studies investigating the direct effects of this compound on the preservation of enzyme structure and function. General principles suggest that compounds containing carboxylic acid groups may contribute to the stabilization of proteins. The stability of enzymes is influenced by various factors, including the surrounding solvent medium. Carboxylic acid salts have been shown to increase the thermal stability of proteins, an effect that is strongly correlated with an increase in the surface tension of the medium. This stabilizing effect is also linearly correlated with the number of carboxylic groups in the salt molecule. It is hypothesized that an increase in the surface free energy of the solvent medium upon the addition of these salts is a dominant factor in enhancing protein thermal stability. However, without direct experimental evidence for this compound, its specific role in enzyme preservation remains uncharacterized.

Table 1: General Effects of Carboxylic Acid Salts on Protein Stability

| Property | Observation | Potential Implication for this compound |

| Thermal Stability | Increased in the presence of various carboxylic acid salts. | The carboxylic acid moiety of the compound could potentially contribute to the thermal stability of enzymes. |

| Surface Tension | Aqueous solutions of carboxylic acid salts show increased surface tension. | If this compound increases the surface tension of aqueous solutions, it might have a stabilizing effect on enzymes. |

| Correlation | A linear correlation exists between the number of carboxylic groups and the increase in thermal stability. | As a monocarboxylic acid, its stabilizing effect might be less pronounced compared to polycarboxylic acids. |

| Mechanism | The increase in surface free energy of the solvent is a dominant factor. | The overall hydrophobicity and charge distribution of the molecule would influence its effect on solvent properties and, consequently, enzyme stability. |

Note: This table is based on the general properties of carboxylic acids and does not represent data from direct studies on this compound.

Plant Growth Regulation Properties

There is a lack of specific research on the plant growth regulation properties of this compound. However, the structural similarity of this compound to known plant growth regulators, such as auxins and other aryl-substituted propanoic acids, suggests a potential for biological activity in plants. For instance, indole-3-acetic acid (IAA), the most common plant auxin, plays a crucial role in various aspects of plant growth and development. Derivatives of β-arylpropionic acids have also been examined for their plant growth-regulating activities. The biological effects of such compounds are highly dependent on their chemical structure. Without empirical data from studies on this compound, its specific effects on plant growth, such as root initiation, stem elongation, or germination, cannot be determined.

Table 2: Comparison of Structural Features with Known Plant Growth Regulators

| Compound | Key Structural Features | Known Plant Growth Activity | Potential Relevance to this compound |

| Indole-3-acetic acid (IAA) | Indole (B1671886) ring, Carboxylic acid side chain | Major plant auxin, regulates cell division, elongation, and differentiation. | The propanoic acid side chain is a common feature, but the aromatic p-tolyl group differs significantly from the indole ring of IAA. |

| β-Arylpropionic acids | Aromatic ring, Propanoic acid side chain | Some derivatives exhibit plant growth-regulating activity. | This compound falls into this class of compounds, suggesting a potential for similar biological activity. |

| N-Acetyl-amino acids | N-acetyl group, Amino acid backbone | Found in various plants and foodstuffs, with diverse biological roles. | The N-acetyl group and the β-alanine-like structure could influence its uptake, transport, and metabolic fate in plants. |

Note: This table provides a structural comparison to infer potential activities and does not represent experimental findings for this compound.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Acetamido-3-(p-tolyl)propanoic acid, DFT calculations can elucidate its electronic properties, which are crucial for understanding its reactivity and potential interactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap (ΔE) | - |

No specific experimental or theoretical values for the HOMO and LUMO energies of this compound have been reported in the searched literature.

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to further characterize the reactivity of this compound. These include global hardness (η), global softness (S), and electronegativity (χ).

Electronegativity (χ) measures the power of an atom or group of atoms to attract electrons towards itself.

Global Hardness (η) quantifies the resistance of a molecule to change its electronic configuration.

Global Softness (S) is the reciprocal of global hardness and indicates the molecule's capacity to accept electrons.

These parameters are calculated using the following equations:

χ = -(EHOMO + ELUMO) / 2

η = (ELUMO - EHOMO) / 2

S = 1 / η

Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Value |

|---|---|

| Electronegativity (χ) | - |

| Global Hardness (η) | - |

| Global Softness (S) | - |

Specific values for these quantum chemical descriptors for this compound are not available in the public domain literature.

The fraction of electrons transferred (ΔN) from a donor molecule to an acceptor molecule can be estimated using their respective electronegativity and hardness values. This parameter is crucial for understanding charge transfer processes in chemical reactions and biological interactions. The value of ΔN can predict whether a molecule will act as an electron donor or acceptor in an interaction.

A detailed analysis of the electron transfer properties of this compound has not been found in the reviewed scientific literature.

Molecular Docking and Binding Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a protein target.

Molecular docking simulations can predict the binding mode and affinity of this compound with various protein targets. This involves placing the ligand in the binding site of a protein and calculating the binding energy for different conformations. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

While the methodology for such studies is well-established, specific molecular docking studies detailing the interaction of this compound with any particular protein target are not available in the public scientific literature.

In a biological environment, a flexible molecule like this compound can adopt various conformations. Conformational analysis, often performed in conjunction with molecular docking, aims to identify the low-energy and biologically active conformations of the molecule when it is inside the binding pocket of a protein. Understanding the preferred conformation is essential for designing more potent and selective inhibitors.

There is no specific literature available that details the conformational analysis of this compound within a biological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.govscialert.net For a molecule like this compound and its derivatives, QSAR studies would be instrumental in predicting their potential biological effects and in guiding the synthesis of new, more potent analogues.

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical properties, which are in turn determined by its molecular structure. mdpi.com The process involves several key steps:

Data Set Selection: A series of structurally related compounds, including derivatives of this compound, with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological: Describing the connectivity of atoms.

Geometrical: Relating to the 3D structure of the molecule.

Electronic: Pertaining to the distribution of electrons.

Hydrophobic: Quantifying the molecule's lipophilicity.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are employed to develop a mathematical equation that links the calculated descriptors to the observed biological activity. scialert.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical techniques, including internal cross-validation and external validation with a set of compounds not used in the model's development. scialert.netnih.gov

A hypothetical QSAR study on a series of derivatives of this compound might reveal, for instance, that increasing the hydrophobicity of the tolyl group positively correlates with a specific biological activity, while the presence of a hydrogen bond donor at the acetamido group is crucial. Such insights are invaluable for the rational design of new compounds with enhanced therapeutic potential. nih.gov

The following table illustrates the types of molecular descriptors that would be calculated in a QSAR study of this compound derivatives:

| Descriptor Type | Example Descriptor | Information Provided |

| Topological | Wiener Index | Molecular branching |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Geometrical | Molecular Surface Area | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity and membrane permeability |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide detailed insights into its conformational landscape, which is the collection of all possible 3D structures the molecule can adopt, and how it interacts with its biological target, such as a protein or an enzyme. mdpi.com

The process of an MD simulation involves:

System Setup: A virtual system is created, typically containing the molecule of interest (this compound), a solvent (usually water), and any relevant ions to mimic physiological conditions.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is applied. This allows for the calculation of the forces acting on each atom.

Integration of Equations of Motion: Newton's equations of motion are solved iteratively for each atom in the system, allowing their positions and velocities to be updated over small time steps (typically femtoseconds).

Trajectory Analysis: The simulation generates a trajectory, which is a record of the positions, velocities, and energies of all atoms over time. This trajectory can then be analyzed to understand the dynamic behavior of the molecule.

Through MD simulations, researchers can explore the flexibility of this compound, identifying its most stable conformations and the energy barriers between them. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to its target.

Furthermore, MD simulations can be used to study the binding of this compound to a target protein. By simulating the protein-ligand complex, it is possible to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. This information can guide the design of modifications to the molecule to improve its binding affinity and selectivity.

The following table summarizes the potential insights that could be gained from MD simulations of this compound:

| Simulation Type | Information Gained |

| Unbound Molecule in Solution | Identification of stable conformations, flexibility of different parts of the molecule. |

| Protein-Ligand Complex | Characterization of the binding mode, identification of key intermolecular interactions. |

| Free Energy Calculations | Estimation of the binding affinity of the molecule to its target. |

Applications and Future Research Directions

Utility as Synthetic Intermediates in Pharmaceutical Chemistry

β-amino acids and their derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceutically relevant compounds. hilarispublisher.comresearchgate.net Their incorporation into peptide-based drugs can enhance pharmacological activity by increasing potency and improving stability against enzymatic degradation. hilarispublisher.comresearchgate.net The structure of 3-Acetamido-3-(p-tolyl)propanoic acid makes it an attractive starting material for creating more complex molecules, including peptidomimetics, which mimic the structure of natural peptides but with improved drug-like properties. researchgate.net

The synthesis of various β-amino acid derivatives is a well-explored area, with numerous methods available for creating chiral building blocks essential for drug development. chiroblock.com These synthetic routes, such as Mannich-type reactions and Michael additions, allow for the versatile modification of the core structure, enabling the generation of libraries of compounds for screening and optimization in drug discovery programs.

Role in the Development of Novel Bioactive Molecules

The aryl propionic acid motif, present in this compound, is a well-established pharmacophore found in many non-steroidal anti-inflammatory drugs (NSAIDs). Research has demonstrated that derivatives of this structural class possess a broad spectrum of biological activities, including anti-inflammatory, antibacterial, anticonvulsant, and anticancer properties.

Recent studies have focused on synthesizing and evaluating new derivatives for specific therapeutic applications. For instance, propanoic acid derivatives incorporating thiazole (B1198619) and triazole moieties have been investigated for their potential anti-inflammatory and antimicrobial effects. Furthermore, related structures like 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown promise as novel anticancer and antioxidant agents. These findings underscore the potential of the this compound scaffold in the rational design of new bioactive molecules. numberanalytics.com

Table 1: Investigated Biological Activities of Structurally Related Propanoic Acid Derivatives

| Derivative Class | Investigated Biological Activity |

|---|---|

| Aryl Propionic Acids | Anti-inflammatory (NSAIDs) |

| Thiazole-containing Propanoic Acids | Anti-inflammatory, Antimicrobial |

| Triazole-containing Propanoic Acids | Anti-inflammatory |

| 3-((4-hydroxyphenyl)amino)propanoic Acids | Anticancer, Antioxidant |

Contributions to Chemical Biology Probes

Chemical probes are selective small molecules used to study and manipulate biological systems, making them essential tools for understanding protein function and validating new drug targets. nih.govresearchgate.net While there is no specific documentation of this compound being used as a chemical probe, its structure as a β-amino acid derivative offers significant potential for the development of such tools.

The versatility of the β-amino acid scaffold allows for the systematic modification of its structure to achieve high potency and selectivity for a specific biological target, which are key characteristics of a high-quality chemical probe. nih.gov By attaching reporter groups or reactive functionalities, derivatives of this compound could be designed to investigate the function of specific enzymes or receptors, thereby contributing to the broader field of chemical biology.

Emerging Applications in Material Science or Catalysis

The application of this compound and its analogs in material science and catalysis is an emerging area of research. While direct applications are not yet widely established, related compounds have shown utility in these fields. For instance, the closely related 3-(p-Tolyl)propionic acid has been used in coupling reactions with resins, a technique fundamental to solid-phase synthesis and the creation of new materials. sigmaaldrich.com

The bifunctional nature of this compound, possessing both a carboxylic acid and an amide group, makes it a candidate for incorporation into polymers like polyesters or polyamides. The synthesis of polymers from other propanoic acid derivatives suggests that this compound could be used to develop new materials with unique thermal and mechanical properties. ontosight.ai Furthermore, the structural motif could potentially be integrated into ligands for asymmetric catalysis, although this remains a largely unexplored area.

Unexplored Therapeutic Areas and Targets for Analogues

The structural framework of this compound serves as a promising starting point for exploring new therapeutic areas. The broad biological activities of β-amino acids, including hypoglycemic, antifungal, and insecticidal properties, suggest that novel analogues could be developed to target a wide range of diseases. hilarispublisher.comhilarispublisher.com

One promising direction is the design of analogues as selective receptor antagonists. For example, research on 3-(2-aminocarbonylphenyl)propanoic acid analogs has led to the identification of potent and selective EP3 receptor antagonists. This indicates that by modifying the substituents on the phenyl ring and the propanoic acid side chain of this compound, it may be possible to develop new molecules that target other G-protein coupled receptors (GPCRs) or enzymes implicated in various diseases. The development of peptides containing β-amino acids to inhibit protein-protein interactions or act as anti-angiogenic agents further highlights the therapeutic potential of this class of compounds. acs.org

Advanced Methodological Development for Synthesis and Analysis

Significant progress has been made in the development of advanced synthetic methods for producing β-amino acids with high stereoselectivity. Enantioselective synthesis is crucial for pharmaceutical applications, as different enantiomers of a chiral drug can have vastly different biological activities. numberanalytics.com

Modern synthetic strategies include copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds and diastereoselective approaches using double chiral auxiliaries. nih.gov These methods provide efficient access to enantioenriched β-amino acid derivatives, which are essential for structure-activity relationship (SAR) studies and the development of new drugs. The characterization of these complex molecules relies on advanced analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) being indispensable for confirming their structure and purity.

Q & A

Q. What are the recommended analytical techniques for confirming the structure of 3-acetamido-3-(p-tolyl)propanoic acid?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) is critical for verifying the aromatic (p-tolyl), acetamido, and propanoic acid moieties. For example, the p-tolyl group will exhibit characteristic aromatic proton signals at ~6.9–7.2 ppm, while the acetamido methyl protons appear as a singlet near 2.1 ppm . Infrared Spectroscopy (IR) can validate functional groups (e.g., C=O stretch of the acetamido group at ~1650 cm⁻¹ and the carboxylic acid O-H stretch at ~2500–3300 cm⁻¹). High-resolution mass spectrometry (HRMS) further confirms molecular weight and fragmentation patterns.

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store the compound in a dry, airtight container under inert gas (e.g., nitrogen) to prevent hydrolysis of the acetamido group. Optimal storage temperatures range between 2–8°C , with desiccants like silica gel to mitigate moisture absorption. Avoid exposure to light, as UV radiation may degrade aromatic systems .

Q. What safety precautions are necessary when handling this compound in the lab?

- Methodological Answer : Use personal protective equipment (PPE) , including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention. Dispose of waste via certified hazardous waste protocols .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodological Answer : Optimize the Michael addition step (common in similar propanoic acid derivatives) by controlling reaction temperature and stoichiometry. For example, using a catalytic base like triethylamine (Et₃N) can enhance nucleophilic attack on the α,β-unsaturated carbonyl intermediate. Post-synthesis, employ recrystallization from methanol or ethanol to remove unreacted p-tolyl precursors. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

- Methodological Answer : Contradictions often arise from impurities or tautomeric forms. First, repeat purification (e.g., column chromatography with ethyl acetate/hexane gradients). For ambiguous NMR signals, use 2D techniques (COSY, HSQC) to assign coupling interactions and verify connectivity. Compare experimental IR data with computational predictions (e.g., DFT-based simulations) to identify anomalies. Cross-reference with literature on structurally analogous compounds, such as 3-(4-hydroxyphenyl)propanoic acid derivatives .

Q. What strategies are effective for studying the biological activity of this compound, such as enzyme inhibition?

- Methodological Answer : Design enzyme inhibition assays using recombinant human enzymes (e.g., MMP3 or IL-6) and monitor activity via fluorescence-based substrates. For example, pre-incubate the enzyme with varying concentrations of this compound, then measure residual activity using a fluorogenic peptide substrate. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd). Include controls like known inhibitors (e.g., EDTA for metalloproteases) to validate assay conditions .

Q. How can computational modeling aid in predicting the compound’s reactivity or interaction with biological targets?

- Methodological Answer : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins, using crystal structures from the Protein Data Bank (PDB). For reactivity, apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. Validate predictions with experimental data, such as Hammett plots for substituent effects on reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.